N-(4-bromophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2S2/c1-25-20(27)19-16(11-17(29-19)13-5-3-2-4-6-13)24-21(25)28-12-18(26)23-15-9-7-14(22)8-10-15/h2-11H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVCYHJICPCRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, the underlying mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 463.6 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities including antimicrobial and anticancer effects.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. It may interact with specific receptors involved in cancer cell signaling pathways, potentially inhibiting tumor growth and proliferation.
Case Study:
In a screening of drug libraries on multicellular spheroids, this compound was identified as a novel anticancer agent. The study highlighted its effectiveness in reducing cell viability in various cancer cell lines through mechanisms that may include apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Its structural components allow it to interact with microbial targets effectively, potentially leading to the inhibition of bacterial growth.
Research Findings:
A comparative analysis with other compounds revealed that this compound demonstrated enhanced selectivity against certain bacterial strains compared to standard antibiotics like penicillin. This suggests that it could serve as a potent alternative in antimicrobial therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes critical for cancer cell survival and proliferation.
- Receptor Interaction: It likely modulates the activity of specific receptors on the surface of cells, impacting signaling pathways related to growth and apoptosis.
- Cellular Pathway Disruption: By interfering with cellular signaling pathways, it can induce stress responses leading to cell death in malignant cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base with fluorine substitution | Anticancer |
| Sulfamethoxazole | Sulfonamide group with aromatic ring | Antimicrobial |
| Thiamphenicol | Chloramphenicol derivative with thiazole ring | Antibacterial |
Uniqueness: The unique combination of the thieno[3,2-d]pyrimidine structure with a bromophenyl substituent and sulfonamide functionality may provide enhanced selectivity and potency against specific biological targets compared to other similar compounds listed above.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Thieno[3,2-d]pyrimidine vs. Dihydropyrimidine
- Analog () : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide features a partially saturated dihydropyrimidine ring (C₅H₆N₂O), reducing aromaticity but improving solubility.
Thieno[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
- Analog (): 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide incorporates a pyrazolopyrimidine core with fluorinated chromene and benzamide groups. Key Data: Lower mp (175–178°C), higher molecular weight (589.1 g/mol), and reduced yield (28%) compared to dihydropyrimidine analogs .
Substituent Effects
- 4-Bromophenyl Group : Common in all compounds, enabling halogen bonding and hydrophobic interactions.
- Thienopyrimidine vs. Pyrimidine: The target’s 6-phenyl group enhances steric bulk, while ’s 4-methyl group simplifies synthesis.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Electronic Effects: The thienopyrimidine core’s sulfur atom may enhance electron-withdrawing properties, influencing reactivity and binding affinity compared to dihydropyrimidine or pyrazolopyrimidine analogs.
- Solubility : ’s dihydropyrimidine analog likely has higher aqueous solubility due to partial saturation, whereas the target’s fused aromatic system may favor lipid membranes.
- Synthetic Accessibility : ’s higher yield (79%) suggests simpler synthesis compared to ’s complex fluorinated derivative (28% yield).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-bromophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves (i) constructing the thieno[3,2-d]pyrimidinone core via cyclization of substituted thiophene precursors, (ii) introducing the sulfanylacetamide moiety via nucleophilic substitution, and (iii) coupling with 4-bromoaniline. Optimization includes temperature control (e.g., 60–80°C for cyclization) and catalyst selection (e.g., palladium for cross-coupling steps) to enhance yield and purity .
- Key Considerations : Monitor intermediates via TLC/HPLC and characterize using -NMR to confirm regioselectivity and avoid by-products like over-oxidized sulfones .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodology : Use spectroscopic techniques:
- -NMR/-NMR : Confirm substituent positions (e.g., bromophenyl protons at δ 7.3–7.5 ppm, thieno-pyrimidine carbonyl at ~170 ppm) .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm, S-C=S at ~680 cm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]) .
- Cross-Validation : Compare crystallographic data (e.g., X-ray diffraction) with computational models (DFT) to resolve ambiguities in stereoelectronic effects .
Advanced Research Questions
Q. How do crystal packing and intramolecular interactions influence the compound’s stability and reactivity?
- Methodology : Single-crystal X-ray diffraction reveals:
- Intramolecular H-bonding : Between the acetamide NH and pyrimidinone carbonyl, stabilizing a planar conformation critical for target binding .
- Intermolecular interactions : π-Stacking of phenyl rings and halogen bonding (Br···O) enhance thermal stability (TGA/DSC data shows decomposition >200°C) .
Q. What strategies resolve contradictions in bioactivity data across different synthetic batches?
- Case Study : Discrepancies in IC values (e.g., 5 µM vs. 15 µM in kinase assays) may arise from:
- Trace impurities : Residual palladium (<0.1% by ICP-MS) or unreacted bromophenyl intermediates .
- Solvatomorphism : Hydrate vs. anhydrous forms (identified via PXRD) .
- Resolution : Standardize purification (e.g., column chromatography with EtOAc/hexane gradients) and validate purity (>98% by HPLC) before bioassays .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic profiles?
- Methodology :
- Docking Studies : Map interactions with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina. The bromophenyl group shows hydrophobic complementarity, while the sulfanyl linker enhances solubility .
- ADME Prediction : SwissADME predicts moderate logP (~3.5) and high GI absorption (70–80%), but poor BBB penetration due to molecular weight (>500 Da). Modify substituents (e.g., replace bromine with trifluoromethyl) to balance lipophilicity .
Q. What advanced techniques characterize the compound’s electronic effects on reaction intermediates?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry identifies redox-active moieties (e.g., thieno-pyrimidine oxidation at +1.2 V vs. Ag/AgCl) .
- DFT Calculations : HOMO-LUMO gaps (~4.1 eV) correlate with reactivity in nucleophilic substitutions. The electron-withdrawing bromine stabilizes transition states during coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
